molecular formula C14H17N5O4 B2417108 3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide CAS No. 1797184-87-2

3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide

Cat. No.: B2417108
CAS No.: 1797184-87-2
M. Wt: 319.321
InChI Key: RVNIEQDGWWBBHM-UHFFFAOYSA-N
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Description

3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide is a complex organic compound that features a pyrimidine ring, a pyrazole ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Formation of the Pyrazole Ring: This involves the reaction of hydrazine with 1,3-diketones or β-ketoesters.

    Formation of the Oxolane Ring: This can be synthesized through the cyclization of diols or by using epoxide ring-opening reactions.

    Coupling Reactions: The final step involves coupling the pyrimidine, pyrazole, and oxolane intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly for antiviral or anticancer agents.

    Materials Science: Use in the synthesis of novel polymers or as a building block for organic electronic materials.

    Biology: Study of its interactions with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA/RNA. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxopyrimidine Derivatives: Compounds with similar pyrimidine structures.

    Pyrazole Derivatives: Compounds with similar pyrazole structures.

    Oxolane Derivatives: Compounds with similar oxolane structures.

Uniqueness

3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide is unique due to the combination of its three distinct ring systems, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c20-12(1-4-18-5-2-13(21)17-14(18)22)16-10-7-15-19(8-10)11-3-6-23-9-11/h2,5,7-8,11H,1,3-4,6,9H2,(H,16,20)(H,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNIEQDGWWBBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CCN3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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